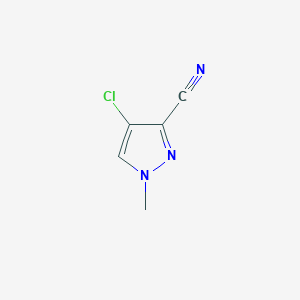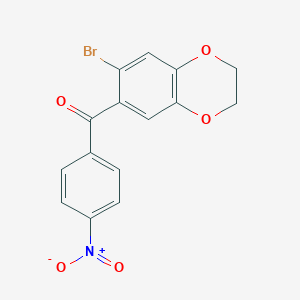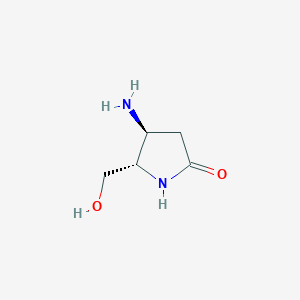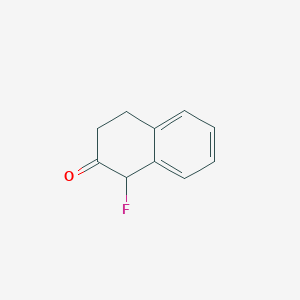
2,3-二氟-6-甲氧基苯酚
描述
2,3-Difluoro-6-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-6-methoxyphenol is 1S/C7H6F2O2/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3,10H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,3-Difluoro-6-methoxyphenol is a solid at room temperature . It has a molecular weight of 160.12 . The compound’s boiling point is 44-47°C .科学研究应用
Chemical Synthesis
2,3-Difluoro-6-methoxyphenol is used in various areas of research including chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.
Material Science
In material science, this compound is used due to its unique properties . It can contribute to the development of new materials with improved characteristics.
Chromatography
2,3-Difluoro-6-methoxyphenol is also used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can enhance the efficiency of the separation process.
Antioxidants
m-Aryloxy phenols, a group to which 2,3-Difluoro-6-methoxyphenol belongs, are used as antioxidants . They can prevent or slow down the oxidation process, thus protecting other substances from damage.
Ultraviolet Absorbers
These compounds are also used as ultraviolet absorbers . They can absorb harmful UV radiation, protecting materials from UV-induced degradation.
Flame Retardants
m-Aryloxy phenols are used as flame retardants . They can reduce the flammability of materials, making them safer to use.
Plastics Production
In the production of plastics, these compounds are used due to their ability to improve the materials’ thermal stability and flame resistance .
Adhesives and Coatings
2,3-Difluoro-6-methoxyphenol is used in the production of adhesives and coatings . It can enhance the performance and durability of these products.
安全和危害
The compound is classified as dangerous, with hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing dust/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for 2,3-Difluoro-6-methoxyphenol can be found in the references provided by the suppliers . These papers may provide more detailed information about the compound.
属性
IUPAC Name |
2,3-difluoro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMXTCQIQIJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390867 | |
| Record name | 2,3-Difluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-methoxyphenol | |
CAS RN |
186306-70-7 | |
| Record name | 2,3-Difluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

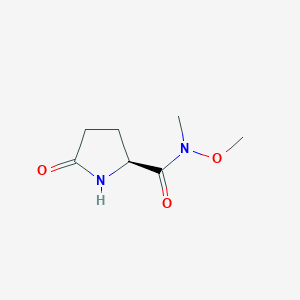
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
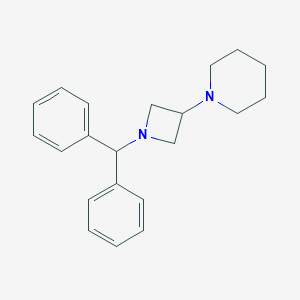

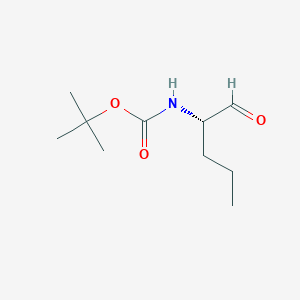

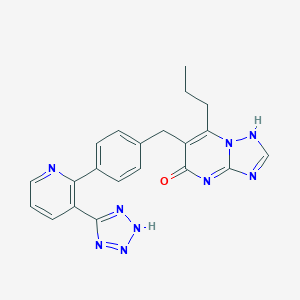
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
